5-Iodothiazole
Description
Overview of Thiazole (B1198619) Heterocycles and their Significance in Chemical Research
Thiazole is a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom. nih.govwjrr.org Its structure consists of a planar ring with delocalized pi electrons, contributing to its aromaticity. wjrr.orgkuey.net Thiazole and its derivatives are of significant importance in various fields of chemical research, including pharmaceuticals, agrochemicals, and materials science. kuey.netnumberanalytics.com
The thiazole ring system is a fundamental structural component found in numerous biologically active natural products and synthetic compounds. wjrr.orgwikipedia.org For instance, the thiazole nucleus is present in vitamin B1 (thiamine), which plays a crucial role in metabolism. wjrr.orgkuey.netwikipedia.orgfabad.org.tr Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties. kuey.netnumberanalytics.comfabad.org.trontosight.airesearchgate.netpharmaguideline.com Their diverse biological profiles make them attractive scaffolds for drug discovery and development. kuey.netfabad.org.trresearchgate.net
Beyond medicinal chemistry, thiazoles are utilized in synthetic chemistry as versatile building blocks for the construction of more complex molecules and fused ring systems. wjrr.orgkuey.net They also find applications in materials science, such as in conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com The ease of functionalization at different positions of the thiazole ring allows for the synthesis of a wide variety of derivatives with tailored properties. jpionline.org
Importance of Halogenated Thiazoles, with a Focus on Iodine Substitution
Halogenated thiazoles, which are thiazole rings substituted with halogen atoms, are particularly important intermediates in organic synthesis. cymitquimica.com The presence of a halogen atom, such as iodine, on the thiazole ring significantly influences its reactivity and opens up avenues for further chemical transformations. smolecule.com Halogen atoms can serve as leaving groups in various coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, enabling the formation of carbon-carbon bonds and the introduction of diverse substituents onto the thiazole core. sumitomo-chem.co.jpresearchgate.net
Iodine substitution, specifically, is of notable importance. The carbon-iodine bond is generally weaker and more reactive than carbon-chlorine or carbon-bromine bonds, making iodo-substituted heterocycles valuable substrates for metal-catalyzed cross-coupling reactions. smolecule.comresearchgate.net This enhanced reactivity allows for milder reaction conditions and can improve the efficiency and selectivity of synthetic routes. smolecule.com
Furthermore, the iodine atom can influence the electron distribution within the thiazole ring, affecting its acidity and reactivity towards nucleophilic and electrophilic attack at other positions. pharmaguideline.com This makes iodo-thiazoles versatile building blocks for the construction of complex molecular architectures.
Current Research Landscape of 5-Iodothiazole
This compound, a thiazole ring with an iodine atom specifically at the C5 position, is an important compound in academic research, primarily as a synthetic intermediate. Its utility stems from the reactivity of the carbon-iodine bond at the C5 position, which can be exploited in various coupling and substitution reactions.
Current research involving this compound focuses on its application in the synthesis of novel organic compounds with potential biological or material science applications. For example, this compound derivatives have been employed in studies exploring long-range halogen dance reactions, where the iodine atom migrates to a different position on the same or an adjacent heterocyclic ring under basic conditions. researchgate.netjst.go.jpresearchgate.netjst.go.jp This type of reaction is valuable for synthesizing regioselectively functionalized heterocycles that are otherwise difficult to obtain. researchgate.netjst.go.jp
This compound also serves as a starting material for the synthesis of more complex thiazole-containing structures through cross-coupling reactions. Researchers utilize this compound to introduce diverse substituents at the C5 position, leading to the creation of libraries of novel compounds for biological screening or material property evaluation. prepchem.comijcps.org The development of efficient and selective methods for the synthesis and functionalization of this compound remains an active area of research in organic chemistry. kobe-u.ac.jpacs.orgacs.org
The PubChem database provides information on various thiazole derivatives, including some that are substituted with iodine. For example, Ethyl 2-amino-5-iodothiazole-4-carboxylate has a PubChem CID. uni.lu While a direct PubChem CID for the parent this compound was not explicitly found in the search results, related iodinated thiazoles and the parent thiazole have CIDs. nih.govsmolecule.comuni.lucenmed.com
Research on this compound contributes to the broader understanding of thiazole chemistry and facilitates the development of new synthetic methodologies and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZGBDKEHYGOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546083 | |
| Record name | 5-Iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-61-2 | |
| Record name | 5-Iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1,3-thiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 5 Iodothiazole and Its Derivatives
Classical Synthetic Approaches
Classical methods for synthesizing 5-iodothiazole and its derivatives primarily involve the functionalization of a pre-formed thiazole (B1198619) ring. A key aspect of these approaches is achieving regioselectivity, ensuring that the iodine atom is introduced specifically at the C5 position of the thiazole ring.
Iodination of Thiazole Rings
The direct iodination of the thiazole ring is a common strategy for introducing an iodine atom. This process often requires careful control of reaction conditions to favor substitution at the desired C5 position.
Regioselective Iodination at the C5 Position
The C5 position of the thiazole ring is generally the most susceptible to electrophilic substitution due to the electronic distribution within the heterocycle. Achieving high regioselectivity at this position is crucial for efficient synthesis of 5-iodothiazoles. Studies have explored various conditions to favor this regioselectivity. acs.org For instance, the iodination of thiazole and pyrroles showed highest yields at specific positions when using silver tosylate. acs.org
Use of Iodinating Agents (e.g., N-iodosuccinimide (NIS))
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent in organic synthesis. nih.govfishersci.dkwikidata.orgfishersci.casigmaaldrich.comepo.org It can be employed for the iodination of thiazole rings. NIS is known to be a highly reactive iodination agent used for substitution of hydrogen in aromatic compounds with iodine. epo.org The use of NIS in the presence of trifluoroacetic acid has been reported for the iodination of electron-rich heterocycles. researchgate.net However, achieving regioselectivity can sometimes be challenging, and mixtures of isomers may be obtained depending on the reaction conditions and the substituents on the thiazole ring. acs.org
Catalytic Approaches (e.g., In(OTf)3 catalyst)
Lewis acid catalysts, such as Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3), can promote the regioselective iodination of thiazoles. fishersci.seamericanelements.comsigmaaldrich.comlabsolu.canih.gov In(OTf)3 is a commercially available Lewis acid catalyst known for its efficiency and water tolerance in various organic transformations. nih.gov Studies have shown that In(OTf)3 can catalyze the iodination of substituted bithiazole derivatives with NIS, leading to regioselective iodination at the C5 position of the bithiazole ring with good yields. jst.go.jpjst.go.jp For example, the iodination of 4-bromo-2,4′-bithiazole with NIS catalyzed by In(OTf)3 in acetonitrile (B52724) proceeded regioselectively at the C5 position, affording the product in 84% yield. jst.go.jpjst.go.jp
Ring-Forming Reactions Incorporating Iodine
Another strategy for synthesizing this compound derivatives involves constructing the thiazole ring with the iodine atom already in place or introduced during the cyclization process. While the provided search results did not detail specific ring-forming reactions yielding this compound itself, they did touch upon ring formation in related heterocycles and the synthesis of substituted iodothiazoles. For instance, a method for synthesizing fully substituted thiazoles through iodine-promoted difunctionalization of enaminones has been reported, involving the construction of C-C, C-S, and C-N bonds. acs.org Additionally, the synthesis of 2-amino-5-iodothiazole-4-carboxylate can be achieved from the reaction of ethyl bromopyruvate and thiourea, followed by subsequent steps that could potentially introduce the iodine at the C5 position. uni.luevitachem.com Ring transformation reactions of other heterocycles, such as the tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester to yield isothiazoles, highlight the potential for synthesizing iodinated thiazoles through rearrangement or transformation pathways. thieme-connect.comthieme-connect.comresearchgate.net
Synthesis via Halogen Dance Reactions
The halogen dance (HD) reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. jst.go.jpresearchgate.netgrowingscience.com This reaction can be a valuable tool for synthesizing halogenated heterocycles, including potentially 5-iodothiazoles or their precursors, by rearranging a halogen atom from a different position to the C5 position. While typical HD reactions involve 1,2- or 1,3-halogen shifts, longer-range migrations have been observed. jst.go.jpresearchgate.net Studies have demonstrated the halogen dance reaction in thiazole systems. For example, the rearrangement of a 5-bromothiazole (B1268178) derivative to a 4-bromothiazole (B1332970) derivative via a halogen dance reaction using lithium diisopropylamide (LDA) has been reported. rsc.org This suggests that a similar strategy could potentially be applied to introduce or rearrange an iodine atom to the C5 position of a thiazole ring, although direct examples of synthesizing this compound specifically through this method were not prominently found in the provided results. However, the HD reaction of a 5-bromothiazole derivative with LDA and iodine as an electrophile yielded a 4-bromo-5-iodothiazole, demonstrating the potential to introduce iodine at the C5 position using this methodology on a pre-halogenated thiazole. nih.gov The HD reaction has been successfully applied to synthesize polyfunctionalized 1,3-thiazoles. growingscience.com
Base-Induced Halogen Migration in Thiazoles
Base-induced halogen migration, often referred to as the "halogen dance" (HD) reaction, is a significant method for functionalizing halogenated aromatic and heteroaromatic rings. This reaction involves the migration of a halogen substituent around the ring system under basic conditions. In the context of thiazoles, this process can lead to the formation of iodo-substituted products, including this compound derivatives. Halogen dance reactions are particularly useful for introducing halogens at positions that are otherwise difficult to functionalize. jst.go.jpresearchgate.net
Studies have demonstrated the application of base-induced halogen migration in thiazole systems. For instance, the reaction of certain polyhalogenated thiazoles with strong bases can induce the migration of a halogen atom, potentially leading to a more thermodynamically stable or kinetically favored isomer. While direct examples of synthesizing this compound itself solely through simple base-induced migration on a monohalogenated thiazole are less common, this principle is fundamental to related reactions like the long-range halogen dance observed in bithiazoles.
Long-Range Halogen Dance Reactions in Bithiazole Systems
Long-range halogen dance reactions extend the concept of halogen migration to systems containing two or more connected aromatic or heteroaromatic rings, such as bithiazoles. In these systems, a halogen atom can migrate from one ring to another, often over several bonds. This type of reaction has been specifically investigated for the synthesis of iodinated bithiazoles, where a halogen on one thiazole ring migrates to a position on the adjacent thiazole ring. jst.go.jpnih.govresearchgate.netresearcher.life
Research has shown that base-induced long-range halogen dance reactions can occur in bithiazole regioisomers and related sulfur-containing heterocyclyl thiazole derivatives. jst.go.jpnih.govresearchgate.netresearcher.life In these reactions, a halogen group, such as bromine or iodine, located at the C5 position of a thiazole ring can regioselectively migrate to a halogen acceptor ring upon treatment with a suitable base. jst.go.jpnih.govresearchgate.netresearcher.life Lithium bis(trimethylsilyl)amide (LiHMDS) has been identified as an effective base for inducing this type of migration in certain bithiazole systems. jst.go.jpnih.govresearchgate.netresearcher.life For substrates with less acidic protons, a stronger base like P4-t-Bu may be required to facilitate the halogen dance reaction. jst.go.jpnih.govresearchgate.netresearcher.life
An example of this includes the long-range halogen dance reaction of an iodinated 2,4′-bithiazole derivative. jst.go.jp In this case, the C5-iodo group migrated regioselectively to the C2′-position of the adjacent thiazole ring, yielding 2′-iodobithiazole. jst.go.jp
Data illustrating the yields obtained in long-range halogen dance reactions in bithiazole systems:
| Substrate | Base | Product | Yield (%) |
| Iodinated 2,4′-bithiazole | LiHMDS | 2′-Iodobithiazole | 54 jst.go.jp |
| 4,5-Dibromo-2,5′-bithiazole | LiHMDS | Brominated product | 85 jst.go.jp |
| 4,5-Dibromo-2,2′-bithiazole | LiHMDS | Brominated product | 74 jst.go.jp |
| Thiophen-2-yl thiazole derivative | P4-t-Bu | Brominated product | 36 jst.go.jp |
Mechanistic Insights into Halogen Dance Processes
The mechanism of the halogen dance reaction typically involves a sequence of deprotonation and metal-halogen exchange steps. whiterose.ac.ukias.ac.in The reaction is initiated by a strong base abstracting a proton from a position adjacent to a halogen atom, generating an organolithium intermediate. This intermediate then undergoes a metal-halogen exchange with a vicinal or more distant halogenated species, leading to the migration of the halogen. whiterose.ac.uk The driving force for the migration is often the formation of a more stable carbanion or organometallic species. jst.go.jp
In the context of thiazoles and bithiazoles, the halogen dance reaction is understood to proceed via intermolecular countercation–halogen exchange reactions. jst.go.jp For instance, in a bithiazole system, the initial deprotonation can be followed by a cascade of metal–halogen exchange reactions. jst.go.jp The conversion of a more reactive carbanion into a relatively stable carbanion appears to be a driving force in some long-range halogen dance reactions in bithiazoles. jst.go.jp Density functional theory (DFT) studies have been employed to investigate the potential energy landscape of halogen dance reactions and characterize the transition states involved in the metal-halogen exchange, supporting a mechanism involving sequential deprotonation and metal-halogen exchange steps. whiterose.ac.uk
Modern and Advanced Synthetic Strategies
Beyond traditional halogen migration, modern synthetic chemistry offers advanced strategies for the synthesis of this compound and its derivatives, often employing catalytic methods and tailored reaction conditions.
Transition Metal-Catalyzed Coupling Reactions for Thiazole Functionalization
Transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and are widely used for the functionalization of heterocycles, including thiazoles. While these reactions are often used to couple a halogenated species with an organometallic reagent, they can also be relevant to the synthesis of iodothiazoles by either starting from a pre-iodinated thiazole derivative or introducing the iodine atom as part of the coupling sequence or a subsequent step. mdpi.comnih.govrsc.org
For example, palladium-catalyzed coupling reactions have been used to synthesize substituted bithiazoles from halothiazoles and organostannanes or boronic acids. thieme-connect.de Although this primarily focuses on C-C bond formation, the starting halothiazoles, including bromo- and iodothiazoles, are key components. The ability to synthesize complex thiazole structures through these coupling methods highlights the importance of having access to selectively halogenated thiazole building blocks like this compound.
Photochemical Reactions Involving Iodo-Substituted Thiazoles
Photochemical reactions offer unique pathways for chemical transformations, often involving radical intermediates. Iodo-substituted thiazoles can participate in photochemical reactions, where the carbon-iodine bond can undergo homolytic cleavage upon irradiation, generating reactive thiazolyl radicals. oup.comrsc.orgresearchgate.netresearchgate.net
Studies have explored the photochemical behavior of iodothiazoles. For instance, the photolysis of 2-iodothiazole (B1589636) has been shown to generate thiazol-2-yl radicals, which can then undergo aromatic substitution reactions with various aromatic compounds. oup.comrsc.orgresearchgate.net While this example focuses on the 2-iodo isomer, similar photochemical activation of the C-I bond at the 5-position could potentially be utilized for specific functionalization reactions of this compound or its derivatives. Photochemical reactions involving iodothiazole derivatives have also been observed to lead to isomerization products, suggesting complex reaction pathways involving excited states and intermediate species. researchgate.netclockss.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to develop chemical processes that are environmentally benign and sustainable. nih.govsemanticscholar.orgmatanginicollege.ac.in Applying these principles to the synthesis of this compound and its derivatives involves minimizing waste, using safer solvents and reagents, and improving energy efficiency. nih.govsemanticscholar.orgmatanginicollege.ac.in
While specific "green" methods solely focused on synthesizing this compound were not extensively detailed in the search results, the broader field of green chemistry in heterocyclic synthesis provides relevant context. Approaches such as solvent-free reactions, the use of environmentally friendly solvents (e.g., water, ionic liquids), and the development of heterogeneous catalysts are being explored for the synthesis of various heterocycles. nih.govsemanticscholar.orgrsc.org These methodologies could potentially be adapted or developed for the synthesis of this compound and its derivatives in a more sustainable manner. For example, mechanical grinding under solvent-free conditions has been reported for the iodination of other heterocyclic systems, suggesting a potential avenue for greener iodothiazole synthesis. mdpi.com
Synthesis of Key this compound Derivatives and Scaffolds
The introduction of an iodine atom at the C-5 position of the thiazole ring or related structures provides a handle for further functionalization through various coupling reactions and transformations. Several important this compound derivatives and scaffolds have been synthesized for different applications.
This compound Carboxylates (e.g., Ethyl 2-arylamino-5-iodothiazole-4-carboxylates)
The synthesis of this compound carboxylates, particularly those substituted with an amino group at the C-2 position, has been reported. A method for preparing this compound derivatives involves the iodination of ethyl 2-arylaminothiazole-4-carboxylates. This transformation is achieved by reacting the ethyl 2-arylaminothiazole-4-carboxylates with iodine monochloride in aqueous hydrochloric acid. This reaction yields the hydrogen iodide salts of the corresponding this compound derivatives. The free bases can then be obtained by basification of these salts. uni.lu
| Precursor | Reagent | Conditions | Product Class |
|---|---|---|---|
| Ethyl 2-arylaminothiazole-4-carboxylate | Iodine monochloride | Aqueous HCl | Ethyl 2-arylamino-5-iodothiazole-4-carboxylate HI salts |
Ethyl 2-amino-5-iodothiazole-4-carboxylate is an example of this class of compounds. uni.lu
Methyl 2-chloro-5-iodothiazole-4-carboxylate
Methyl 2-chloro-5-iodothiazole-4-carboxylate is another this compound derivative featuring a chlorine atom at the C-2 position and a carboxylate group at C-4. nih.gov While the compound has been identified, detailed synthetic procedures specifically for Methyl 2-chloro-5-iodothiazole-4-carboxylate were not found in the consulted literature.
Thiazole-2-thiones with Iodine Substitution (e.g., 3-ethyl-5-iodothiazole-2(3H)-thione)
Iodine substitution on thiazole-2-thione scaffolds has also been explored. The synthesis of 3-ethyl-5-iodothiazole-2(3H)-thione, a mono-iodinated derivative, has been reported. cenmed.com However, detailed experimental procedures outlining the specific reaction conditions, reagents, and yields for the synthesis of 3-ethyl-5-iodothiazole-2(3H)-thione were not available in the reviewed sources. Research in this area has also investigated the solid-state structures and halogen bonding interactions of such iodinated thiones. cenmed.com
Preparation of 5-Iodo-2'-deoxyuridine (IUdR) Derivatives
5-Iodo-2'-deoxyuridine (IUdR) is a well-known nucleoside analogue containing an iodine atom at the 5-position of the uracil (B121893) base. Its synthesis and the preparation of its derivatives have been extensively studied. nih.govfishersci.co.uknih.gov
One reported method for the preparation of radiolabeled IUdR involves iododemetallation, specifically demercuration. This procedure utilizes a chloromercury precursor and reacts it with sodium iodide in the presence of Iodogen. This method is noted for its speed and reliability, yielding radiolabeled IUdR instantly without the need for purification.
Another synthetic route to 5-iodo-2'-deoxyuridine involves the reaction of 2'-deoxy-beta-uridine with iodine in the presence of silver sulfate. This method provides a chemical approach to introduce the iodine atom onto the deoxyuridine scaffold.
Palladium-catalyzed reactions have been employed for the synthesis of 5-substituted 2'-deoxyuridine (B118206) derivatives starting from 5-iodo-2'-deoxyuridine. For instance, palladium-catalyzed reactions of 5-iodo-2'-deoxyuridine with reagents like vinyl acetate (B1210297) or ethyl acrylate (B77674) can lead to the formation of 5-vinyl-2'-deoxyuridine (B1214878) and other derivatives after subsequent steps. nih.gov
Furthermore, the synthesis of 4'-thio derivatives of 5-iodo-2'-deoxyuridine has been achieved through a destannylation reaction. This method involves the reaction of a trimethylstannyl precursor of the 4'-thio nucleoside with radioiodine.
| Product Class | Precursor(s) | Key Reagent(s) | Reaction Type | Notes |
|---|---|---|---|---|
| 5-Iodo-2'-deoxyuridine (IUdR) | Chloromercury precursor | NaI, Iodogen | Iododemetallation | Fast, no purification needed (radiolabeled) |
| 5-Iodo-2'-deoxyuridine (IUdR) | 2'-deoxy-beta-uridine | Iodine, Silver sulfate | Iodination | Chemical synthesis |
| 5-Vinyl-2'-deoxyuridine (from IUdR) | 5-Iodo-2'-deoxyuridine | Vinyl acetate or Ethyl acrylate | Palladium-catalyzed coupling | Requires subsequent steps nih.gov |
| 5-Iodo-4'-thio-2'-deoxyuridine | Trimethylstannyl precursor | Radioiodine | Destannylation | Synthesis of 4'-thio derivative |
These examples highlight the diverse synthetic strategies available for accessing this compound derivatives and related nucleoside structures, providing valuable compounds for further research and potential applications.
Reactivity and Reaction Mechanisms of 5 Iodothiazole
Substitution Reactions at the C5 Position
Substitution reactions at the C5 position of 5-iodothiazole can occur through different mechanisms, depending on the reaction conditions and the nature of the attacking reagent. While electrophilic aromatic substitution typically occurs at the C5 position of activated thiazoles, the presence of a halogen at C5 makes it susceptible to nucleophilic displacement under certain conditions ias.ac.inwikipedia.org.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles
Nucleophilic Aromatic Substitution (SNAr) is generally favored in electron-deficient aromatic systems or when activating groups are present. While thiazole (B1198619) itself can undergo SNAr, the reactivity at different positions varies globalresearchonline.net. The C5 position in 5-halogenothiazoles can undergo nucleophilic displacement, which is considered unusual and emphasizes the slightly positive character of C5 rsc.org. However, SNAr reactions on thiazoles often require activation or specific conditions ias.ac.inbaranlab.org. For instance, substitution reactions to form aryl tert-butyl ethers have been observed as side reactions believed to occur via the SNAr mechanism researchgate.net.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an organic halide into an organometallic species wikipedia.org. This reaction is particularly well-developed for the preparation of organolithium compounds using electropositive metals like lithium wikipedia.org. In the context of this compound, metal-halogen exchange at the C5 position can generate a lithiated intermediate, which is highly reactive and can be subsequently quenched with various electrophiles to introduce new functional groups at the C5 position thieme-connect.com.
For example, treatment of a 5-iodinated compound with an organolithium reagent like n-BuLi can effect regioselective lithiation at the site of the iodine, leading to a lithiated species wikipedia.orgrsc.org. This lithiated intermediate can then react with a variety of electrophiles, such as carbonyl compounds, alkyl halides, or silyl (B83357) halides, to form new carbon-carbon or carbon-heteroatom bonds at the C5 position.
Metal-halogen exchange reactions are often faster than nucleophilic addition and can sometimes exceed the rate of proton transfer wikipedia.org. The rate of exchange generally follows the trend I > Br > Cl, making this compound a suitable substrate for this type of reaction wikipedia.org.
Metal-halogen exchange is also implicated in more complex reactions like the halogen dance reaction, where a base-induced migration of a halogen group occurs on aromatic and heteroaromatic rings jst.go.jpresearchgate.net. Studies on 4-bromo-5-iodothiazoles have shown that the C5 iodo group can migrate under basic conditions, often proceeding via the initial generation of a carbanion followed by a cascade of metal-halogen exchange reactions jst.go.jpnih.govjst.go.jpresearchgate.netresearcher.life.
Cross-Coupling Reactions
This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds umb.edueie.gr. The presence of the iodine atom at the C5 position makes it particularly amenable to oxidative addition, a key step in many palladium-catalyzed coupling processes libretexts.org.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboronic acid or ester with an organic halide or pseudohalide in the presence of a base libretexts.orgwikipedia.org. This compound can participate as the halide component in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds at the C5 position.
The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org. The relative reactivity of halides in oxidative addition is typically I > OTf > Br > Cl, indicating that this compound is a highly reactive substrate for this step libretexts.org.
While specific data for the Suzuki coupling of this compound was not extensively detailed in the search results, the reaction is well-established for various (hetero)aryl halides, including other halogenated azoles and diazoles rsc.orgmdpi.comnih.gov. The coupling conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity.
Stille Coupling Reactions
The Stille coupling is another significant palladium-catalyzed cross-coupling reaction that involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide wikipedia.org. This compound can serve as the halide partner in Stille coupling reactions to introduce various organic groups at the C5 position.
The mechanism of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation (in this case, with the organotin reagent), and reductive elimination wikipedia.org. Organotin compounds are generally stable to air and moisture, making them convenient coupling partners wikipedia.org.
Studies have investigated the Stille coupling capability of the C4 and C5 positions of thiazoles researchgate.net. While the specific details for this compound were not extensively provided, research on related systems, such as 2-bromo-5-iodothiazole, indicates the utility of Stille coupling for synthesizing substituted thiazoles molaid.com. The Stille coupling has been shown to be effective for coupling various (hetero)aryl halides with organostannanes researchgate.net.
Other Transition Metal-Mediated Coupling Reactions
Beyond Suzuki and Stille couplings, this compound can potentially participate in other transition metal-mediated coupling reactions, such as Heck, Sonogashira, and Negishi couplings umb.edueie.grmdpi.com. These reactions offer alternative pathways for forming carbon-carbon bonds at the C5 position using different types of organometallic or alkene coupling partners.
Heck reactions involve the coupling of an aryl or vinyl halide with an alkene umb.edu. Sonogashira couplings facilitate the coupling of aryl or vinyl halides with terminal alkynes umb.edu. Negishi couplings involve the reaction of organozinc compounds with organic halides umb.edu. Given the reactivity of the C-I bond in this compound towards oxidative addition to palladium catalysts, it is expected to be a competent substrate for these and other related cross-coupling methodologies, allowing for diverse functionalization at the C5 position.
While specific examples detailing the application of Heck, Sonogashira, or Negishi couplings specifically with this compound at the C5 position were not prominently found in the search results, the general principles of these reactions and the known reactivity of aryl and heteroaryl iodides suggest their potential applicability. Research in transition metal catalysis continues to expand the scope and efficiency of these coupling methods for various heterocyclic systems eie.gr.
Table 1: Selected Reactivity Examples at the C5 Position of Halogenated Thiazoles (Illustrative based on search findings)
| Reaction Type | Halogen Position | Coupling Partner / Nucleophile | Catalyst / Conditions | Outcome / Product Type | Relevant Source(s) |
| Nucleophilic Substitution | C5 | Methoxide, Thiolates | - | Halogen displacement | rsc.org |
| Metal-Halogen Exchange | C5 (Iodine) | Organolithium reagent | - | Lithiated intermediate | wikipedia.orgthieme-connect.comrsc.org |
| Halogen Dance Reaction | C5 (Iodo/Bromo) | Base (e.g., LiHMDS) | - | Halogen migration (e.g., to C2' in bithiazoles) | jst.go.jpnih.govjst.go.jpresearchgate.netresearcher.life |
| Suzuki-Miyaura Coupling | C5 (Halide) | Organoboronic acid/ester | Pd catalyst, Base | C5-Arylated or C5-Vinylated Thiazole | libretexts.orgwikipedia.orgrsc.orgnih.gov |
| Stille Coupling | C5 (Halide) | Organostannane | Pd catalyst | C5-Substituted Thiazole with R from stannane | wikipedia.orgresearchgate.net |
| Other Cross-Couplings | C5 (Halide) | Alkenes, Alkynes, Organozincs | Pd or other Transition Metal Catalyst, Base | C5-Substituted Thiazole (Heck, Sonogashira, Negishi) | umb.edueie.grmdpi.com |
Detailed Research Findings:
Research has explored the reactivity of halogenated thiazoles, including those with halogens at the C5 position. For instance, studies on the relative reactivity of groups bonded to positions 2 and 5 of the thiazole ring have shown that nucleophilic halogen displacement, while unusual, can occur at C5 rsc.org. This reactivity underscores the electronic nature of the C5 position in thiazole derivatives rsc.org.
In the realm of metal-halogen exchange, the use of n-BuLi on 5-iodo-2'-deoxyuridine derivatives, which contain a 5-iodinated heterocyclic base, demonstrates the regioselective lithiation at the C5 position, enabling subsequent electrophilic trapping rsc.org. This principle is directly applicable to this compound, allowing for the generation of a C5-lithiated thiazole intermediate for further functionalization.
Halogen dance reactions involving 4-bromo-5-iodothiazoles have provided insights into the mobility of the iodo group at C5 under basic conditions jst.go.jpnih.govjst.go.jpresearchgate.netresearcher.life. These reactions, proceeding through carbanionic intermediates and metal-halogen exchange cascades, highlight the dynamic nature of the C-I bond at the C5 position jst.go.jpjst.go.jp.
While detailed kinetic or mechanistic studies specifically focused only on this compound in Suzuki or Stille couplings were not extensively found, the general understanding of these palladium-catalyzed reactions with (hetero)aryl halides applies libretexts.orgwikipedia.orgwikipedia.org. The high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts makes this compound a favorable substrate for these transformations libretexts.org. Comparative studies on the Stille coupling of 4- and 5-substituted thiazoles have shown that the position of the halide influences the coupling properties researchgate.net.
The application of these reactions to this compound allows for the synthesis of a wide range of 5-substituted thiazole derivatives, which are valuable in medicinal chemistry, materials science, and other fields smolecule.comresearchgate.netresearchgate.net.
Ring Transformations and Rearrangements
The thiazole ring system can undergo various transformations and rearrangements under specific reaction conditions. The presence of a halogen, such as iodine at the C5 position, can influence these processes, particularly in isomerization and transannulation reactions.
Isomerization Reactions of Iodo-Thiazoles
Isomerization reactions of iodothiazoles can occur through different mechanisms, including photochemical pathways and base-catalyzed processes like the halogen dance reaction.
Photochemical isomerization of thiazole derivatives has been reported, and the presence of iodine can play a role. For instance, the photoisomerization of 2-iodothiazole (B1589636) in benzene, particularly in the presence of iodine, yields primarily 3-phenylisothiazole, along with a minor amount of 4-phenylthiazole (B157171). clockss.orgrsc.org When the reaction is conducted without iodine, 4-phenylthiazole becomes the main product. clockss.org Similarly, ethyl 2-iodothiazole-5-carboxylate has been shown to undergo tandem photoarylation and photoisomerization to produce ethyl 3-phenylisothiazole-4-carboxylate. researchgate.netthieme-connect.comresearchgate.netresearchgate.net Proposed mechanisms for the photochemical isomerization of related heteroaromatic compounds involve intermediates such as Dewar isomers or tricyclic species. clockss.orgrsc.orgresearchgate.netresearchgate.net
The base-catalyzed halogen dance (HD) reaction is another significant type of rearrangement observed in halogenated aromatic and heteroaromatic systems, including thiazoles. whiterose.ac.ukresearchgate.netresearchgate.netresearchgate.netias.ac.inresearchgate.netresearchgate.netclockss.org This reaction involves the migration of a halogen substituent around the aromatic ring, typically via a series of deprotonation and metal-halogen exchange steps. whiterose.ac.ukias.ac.in Halogen dance reactions have been successfully applied to various heterocycles, such as thiophene, pyridine, and thiazole derivatives. whiterose.ac.ukresearchgate.net this compound has been implicated in halogen dance reactions, particularly in bithiazole systems bearing sulfur-containing aromatic heterocycles at the C2-position. researchgate.netresearchgate.netjst.go.jp In these cases, the C-5 halogen atom on the thiazole ring can regioselectively migrate to a halogen acceptor ring upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netresearchgate.netjst.go.jp The synthesis of 4-bromo-5-iodothiazole has also been achieved through a halogen dance reaction of 5-bromothiazole (B1268178) using lithium diisopropylamide (LDA) and iodine as an electrophile, demonstrating the involvement of iodine in these rearrangements. nih.gov
Transannulation Reactions
Transannulation reactions involve the transformation of one cyclic system into another, often with a change in ring size or heteroatom arrangement. While the search results provide examples of transannulation in the synthesis of various heterocycles, including pyrimidines and imidazo[1,5-a]pyridines, direct examples specifically detailing this compound undergoing a transannulation reaction are not prominently featured. researchgate.netacs.orgbeilstein-journals.orgscispace.com However, the concept of ring transformations in heterocycles, sometimes mediated or influenced by iodine, is established. researchgate.netbeilstein-journals.orgmdpi.com For instance, an I2-DMSO-mediated multicomponent reaction involving transannulation of benzo[d]isoxazol-3-amines has been reported for the synthesis of pyrimidine (B1678525) derivatives. researchgate.netacs.org The mechanisms of some transannulation reactions are noted as not being well understood. researchgate.net
Computational and Theoretical Studies on Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions, including the complex transformations and rearrangements involving halogenated heterocycles like this compound. whiterose.ac.ukresearchgate.netias.ac.inresearchgate.netsumitomo-chem.co.jprsc.orgbeilstein-journals.orgosti.govrsc.orgnih.govmdpi.com
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations are widely employed to explore reaction pathways, characterize transition states and intermediates, and understand the kinetic and thermodynamic aspects governing chemical transformations. whiterose.ac.ukias.ac.insumitomo-chem.co.jpbeilstein-journals.orgosti.govmdpi.com These studies provide valuable insights into reaction mechanisms that may be difficult to probe experimentally.
DFT has been applied to study the mechanisms of various reactions involving heterocycles, including isomerization and halogen migration processes relevant to iodothiazoles. clockss.orgresearchgate.netresearchgate.netresearchgate.netwhiterose.ac.ukresearchgate.netias.ac.inresearchgate.net For photochemical isomerization, DFT studies have helped to elucidate potential intermediates and transition states involved in the rearrangement of thiazole derivatives. clockss.orgresearchgate.netresearchgate.netresearchgate.net In the context of halogen dance reactions, DFT calculations have been used to model the detailed mechanistic steps, such as deprotonation and metal-halogen exchange, and to characterize the transition states involved. whiterose.ac.ukresearchgate.netias.ac.inresearchgate.net These studies can help determine the relative energy barriers of different reaction pathways and identify the most favorable routes. whiterose.ac.ukias.ac.in
The accuracy of DFT calculations can depend on the choice of functional and basis set, and it is often necessary to consider solvent effects for reactions occurring in solution. whiterose.ac.ukias.ac.insumitomo-chem.co.jprsc.orgbeilstein-journals.orgosti.govrsc.org Despite these considerations, DFT provides a robust framework for gaining a theoretical understanding of the reactivity of compounds like this compound.
Modeling Halogen Dance Reaction Mechanisms
DFT has been specifically utilized to model the mechanisms of halogen dance reactions in various systems, including thiazoles. whiterose.ac.ukresearchgate.netias.ac.inresearchgate.net These computational studies aim to provide a detailed picture of how the halogen atom migrates around the ring under basic conditions.
Mechanistic proposals often involve the formation of lithiated intermediates followed by intermolecular or intramolecular metal-halogen exchange steps. whiterose.ac.ukias.ac.in DFT calculations have been used to investigate the transition states associated with these exchange processes. For instance, iodo-bridged transition states have been proposed in DFT studies of halogen dance reactions involving iodobenzene (B50100) and iodothiophenes, which are analogous systems to iodothiazoles. researchgate.netias.ac.inresearchgate.net
Recent computational and experimental studies have also investigated long-range halogen dance reactions in bithiazole systems, where an iodine group at the C5 position of one thiazole ring can migrate to a position on another connected thiazole ring. researchgate.netresearchgate.netresearchgate.netresearchgate.netjst.go.jp DFT modeling in such systems helps to understand the factors influencing the regioselectivity and the feasibility of these long-distance migrations. These computational efforts contribute significantly to the understanding of the complex reaction landscape of halogen dance processes in thiazole derivatives, including those involving this compound.
Based on the available information, detailed numerical data tables specifically for this compound reaction pathways from computational studies could not be generated within the scope of this article.
Advanced Spectroscopic and Computational Characterization of 5 Iodothiazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum provide detailed information about the types of atoms present, their chemical environment, and their connectivity within the molecule univr.ithmdb.ca. For 5-iodothiazole and its derivatives, NMR spectroscopy is essential for confirming the proposed structure and identifying the positions of substituents, including the iodine atom. Studies on related iodinated heterocycles, such as iodotriazoles and iodothiazole derivatives, frequently utilize ¹H and ¹³C NMR to confirm their structures researchgate.netgoogle.comscispace.commdpi.com. The chemical shifts of protons and carbons in the thiazole (B1198619) ring are particularly sensitive to the presence of the electronegative iodine atom, providing characteristic signals that aid in structural assignment. Analysis of coupling constants can further refine the understanding of the molecule's geometry and the spatial relationship between different nuclei.
Mass Spectrometry for Molecular Confirmation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound github.io. It is widely used for the confirmation of synthesized compounds and the identification of unknown substances. For this compound, mass spectrometry can confirm its molecular weight of 211.02 g/mol (based on the molecular formula C₃H₂INS) chemscene.com. The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule that has been ionized acdlabs.com. Fragmentation patterns observed in the mass spectrum, particularly in techniques like electron ionization (EI), provide additional structural information by breaking the molecule into characteristic fragments acdlabs.com. By analyzing the m/z values of these fragments, researchers can deduce parts of the molecule's structure. Soft ionization techniques, such as electrospray ionization (ESI), typically produce a prominent molecular ion peak with less fragmentation, which is useful for confirming the molecular weight acdlabs.comgithub.io. Mass spectrometry has been used in the characterization of various iodinated organic compounds and thiazole derivatives, highlighting its utility in confirming the molecular identity of this compound and its substituted forms vwr.comrsc.orgresearchgate.net.
X-ray Crystallography for Solid-State Structures
Computational Chemistry for Electronic and Molecular Structures
Computational chemistry employs computer simulations and theoretical models to study the structure, properties, and reactions of molecules. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate electronic structure, bonding, and molecular properties that are complementary to experimental techniques mdpi.com.
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that calculates the electronic structure of molecules based on their electron density mdpi.commdpi.com. DFT can provide insights into various properties of this compound, including:
Molecular Geometry: Optimized molecular geometries, including bond lengths and angles, can be calculated, providing a theoretical description of the molecule's shape.
Electronic Structure: DFT calculations yield information about molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) mdpi.commdpi.com. The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity and electronic transitions.
Charge Distribution: Analysis of electron density and atomic charges can reveal the distribution of electron density within the molecule, highlighting polar bonds and potential sites for chemical reactions nih.govmdpi.comchemrxiv.org.
Vibrational Frequencies: DFT can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data for structural confirmation and analysis of molecular vibrations.
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of bonding interactions, including the nature of bonds within the thiazole ring and those involving the iodine atom mdpi.comnih.gov.
DFT studies on thiazole-based compounds have explored their electronic properties, reactivity, and bonding characteristics, demonstrating the utility of this approach for understanding the electronic structure of this compound derivatives mdpi.comnih.goveurjchem.com.
Theoretical Investigations of Optical Properties
Theoretical methods, often based on Time-Dependent Density Functional Theory (TD-DFT), can be used to investigate the optical properties of molecules, such as UV-Vis absorption and fluorescence spectra mdpi.commdpi.comrsc.org. For this compound, TD-DFT calculations can predict the wavelengths and intensities of electronic transitions, providing a theoretical basis for interpreting experimental UV-Vis spectra. These calculations can help assign observed absorption bands to specific electronic transitions (e.g., π→π* or n→π*) within the molecule mdpi.commdpi.com. Theoretical studies on related organic molecules containing conjugated systems and heteroatoms have successfully predicted optical properties, suggesting that similar approaches would be effective for this compound derivatives rsc.orgnih.gov. Understanding the optical properties is important for potential applications in areas such as photochemistry or materials science.
Molecular Dynamics (MD) Simulations for Conformer Stability
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems nih.gov. By applying classical mechanical principles to the atoms in a molecule and their interactions, MD simulations can explore the conformational landscape of a molecule and assess the stability of different conformers rsc.orgnih.gov. For flexible molecules or molecules with potential for internal rotations, MD simulations can provide insights into the preferred conformations and the transitions between them. While this compound itself is a relatively rigid five-membered ring, MD simulations could be applied to study the dynamics of substituted this compound derivatives, particularly those with flexible side chains. These simulations can help understand how temperature and solvent affect molecular conformation and flexibility, which can influence reactivity and interactions with other molecules biorxiv.orgresearchgate.net. MD simulations are a valuable tool for complementing static structural information obtained from crystallography or optimized geometries from DFT calculations by providing a dynamic perspective on molecular behavior.
Applications of 5 Iodothiazole in Medicinal Chemistry and Drug Discovery Research
5-Iodothiazole as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of bioactive compounds. The thiazole (B1198619) nucleus itself is widely recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved drugs. nih.govmonash.edunih.govresearchgate.netresearchgate.net Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govmonash.eduresearchgate.netmdpi.comnih.govmdpi.comnih.govglobalresearchonline.nettandfonline.combiointerfaceresearch.comglobalresearchonline.netneliti.comjetir.orgmdpi.com
The this compound moiety, as a specific iteration of this privileged structure, offers unique advantages for drug design. The iodine atom is a large, polarizable halogen that can participate in various non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a biological target. This interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target receptor or enzyme.
Furthermore, the iodo-substituent can serve as a versatile synthetic handle. For instance, this compound derivatives can be synthesized from their 5-bromo counterparts through a "Halogen Dance" reaction, where a lithium-halogen exchange is followed by quenching with iodine. nih.gov This this compound can then act as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of other functional groups at the 5-position, facilitating the generation of diverse chemical libraries for screening. nih.gov The strategic placement of an iodine atom on the thiazole scaffold thus provides medicinal chemists with a powerful tool for lead optimization and the exploration of chemical space.
Development of Thiazole-Containing Therapeutic Agents
The versatility of the thiazole scaffold has led to the investigation and development of numerous therapeutic agents across different disease areas. While research specifically detailing this compound as the final active pharmaceutical ingredient is emerging, the extensive body of work on other substituted thiazoles provides a strong rationale for its potential.
Antimicrobial Agents (Antibacterial, Antifungal)
Thiazole derivatives have been extensively studied for their antimicrobial properties. biointerfaceresearch.commdpi.com They have shown activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. biointerfaceresearch.commdpi.commdpi.com For example, certain thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org The mechanism of action for some of these compounds involves the inhibition of essential bacterial processes, such as cell division, by targeting proteins like FtsZ. rsc.org
The incorporation of a halogen, such as iodine, at the 5-position of the thiazole ring is a common strategy in the design of antimicrobial agents. The lipophilicity conferred by the halogen can enhance the compound's ability to penetrate bacterial cell membranes. While specific data on this compound's antimicrobial activity is not extensively documented, the known efficacy of halogenated thiazoles suggests that this compound derivatives are promising candidates for the development of new antibacterial and antifungal drugs.
Table 1: Examples of Antimicrobial Activity of Thiazole Derivatives
| Compound Type | Target Organism(s) | Reported Activity (e.g., MIC) |
|---|---|---|
| Phenylazetidine-integrated thiazoles | E. coli, S. aureus, P. aeruginosa, B. subtilis, S. typhi | MIC = 6.25 µg/mL for most active compounds mdpi.com |
| Thiazole-quinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Potent bactericidal activity rsc.org |
| 2,4-disubstituted thiazoles | U. striiformis, T. tritici | Strong antifungal activity mdpi.com |
| 2-amino-4-methylthiazole-5-carboxylate derivatives | Various bacteria | Prominent antibacterial activity biointerfaceresearch.com |
Anticancer and Antitumor Research
The thiazole moiety is a key component in several clinically used anticancer drugs, such as Dasatinib and Ixabepilone. mdpi.com A vast number of preclinical studies have demonstrated the potent cytotoxic and antiproliferative effects of novel thiazole derivatives against a wide range of human cancer cell lines, including those of the lung, breast, liver, and colon. mdpi.commdpi.comnih.govglobalresearchonline.netjpionline.orgnih.gov
The mechanisms underlying the anticancer activity of thiazole derivatives are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest. mdpi.comnih.gov For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown inhibitory activity against the A-549 lung cancer cell line. mdpi.com In another study, a novel thiazole derivative demonstrated strong cytotoxicity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines, with evidence suggesting it binds to DNA via an intercalative mode and may act as a topoisomerase II inhibitor. nih.gov
The role of halogen substitution in enhancing anticancer activity is well-established. The presence of an iodine atom could lead to improved target engagement through halogen bonding and increased cellular uptake. Therefore, the this compound scaffold holds significant promise for the development of novel and potent anticancer agents.
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound Derivative | Cancer Cell Line(s) | Reported IC50/GI50 Values |
|---|---|---|
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (lung) | 48% inhibition at 5 µg/mL mdpi.com |
| Pyrano[2,3-d]thiazole | HepG-2 (liver), MCF-7 (breast) | IC50 = 14.05 µg/mL (HepG-2), 17.77 µg/mL (MCF-7) nih.gov |
| 2-amino-4-methylthiazole-5-carboxylate | EKVX (lung), MDA-MB-468 (breast) | GI50 = 0.865 µM (EKVX), 1.20 µM (MDA-MB-468) for compound 3g nih.gov |
| 2-amino-4-methylthiazole-5-carboxylate | HOP-92 (lung), EKVX (lung), MDA-MB-231/ATCC (breast) | GI50 = 0.34 µM (HOP-92), 0.96 µM (EKVX), 1.08 µM (MDA-MB-231/ATCC) for compound 4c nih.gov |
Anti-inflammatory Compounds
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have emerged as a promising class of anti-inflammatory agents. nih.govnih.gov Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and the suppression of pro-inflammatory signaling pathways like NF-κB. nih.govnih.gov
For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit moderate to good anti-inflammatory activity, with some compounds being more potent than the reference drug indomethacin. nih.gov Further investigation revealed that these compounds act as selective COX-1 inhibitors. nih.gov Benzothiazole derivatives have also been shown to exert anti-inflammatory effects in hepatocellular carcinoma cells by inhibiting the NF-κB/COX-2/iNOS signaling pathway. nih.gov Given that halogenated compounds are common among anti-inflammatory drugs, the this compound scaffold is a logical starting point for the design of new molecules with potent anti-inflammatory properties.
Other Biological Activities
The therapeutic potential of the thiazole scaffold extends beyond antimicrobial, anticancer, and anti-inflammatory applications. Thiazole-containing compounds have been investigated for a wide range of other biological activities, including:
Antiviral activity : Thiazole derivatives have shown promise as antiviral agents. nih.gov
Antidiabetic effects : The thiazole ring is a component of some antidiabetic agents. nih.gov
Antioxidant properties : Certain thiazole derivatives have demonstrated antioxidant capabilities. nih.gov
Central Nervous System (CNS) activity : The thiazole scaffold has been explored for its potential in treating CNS disorders. researchgate.net
The diverse biological profile of thiazole derivatives underscores the importance of this heterocyclic system in medicinal chemistry and suggests that this compound-based compounds could also exhibit a broad range of therapeutic effects. researchgate.netnih.govneliti.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have revealed several key features that govern their efficacy. The nature and position of substituents on the thiazole ring are critical determinants of activity. mdpi.comnih.gov
The iodine atom in this compound can be considered a large, lipophilic, and electron-withdrawing substituent. Its ability to form halogen bonds can provide a directional interaction with the biological target, enhancing binding affinity and selectivity. nih.gov Furthermore, the position of the substituent is crucial. The reactivity of the different positions on the thiazole ring to electrophilic attack is generally in the order of 5 > 2 > 4, making the 5-position a common site for substitution and a key determinant in SAR. ijper.org
While specific and extensive SAR studies on a wide range of this compound derivatives are still an area of active research, the general principles derived from other halogenated and 5-substituted thiazoles provide a strong framework for the rational design of new this compound-based therapeutic agents. The interplay between the electronic effects of the iodo-substituent, its steric bulk, and its capacity for halogen bonding will undoubtedly be a central theme in the future exploration of this promising scaffold.
Preclinical Research and Investigational Studies
Preclinical studies, which include in vitro and in vivo experiments, are fundamental to evaluating the therapeutic potential and safety of new chemical entities before they can be considered for human trials. For the specific compound this compound, there is a significant lack of dedicated research in the public domain to thoroughly populate the following standard preclinical investigation categories.
In vitro studies are crucial for determining the preliminary biological activity of a compound at the cellular and molecular level. For various thiazole derivatives, a range of in vitro assays have been conducted, often revealing potential anticancer properties. For instance, studies on different substituted thiazoles have demonstrated cytotoxic effects against a variety of cancer cell lines, with IC50 values indicating their potency. nih.govmdpi.comfrontiersin.orgmdpi.com
In vivo studies in animal models are the next critical step to assess the efficacy, safety, and pharmacokinetic profile of a compound in a living organism. Research on some complex thiazole derivatives has included in vivo evaluations. For example, the pharmacological profile of a compound known as NRA0562, which contains a thiazole ring, was investigated in rats to assess its potential as an atypical antipsychotic. These studies involved evaluating its effect on methamphetamine-induced behaviors.
Again, the scientific literature lacks specific reports of in vivo studies conducted on this compound or its simple derivatives in animal models of disease.
The evaluation of biological activity and efficacy is the primary goal of preclinical research. For the broader class of thiazoles, a wide spectrum of biological activities has been reported, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govdntb.gov.ua For example, a series of 5-thiazol-based thiazolidinone derivatives were evaluated for their in vivo anti-inflammatory activity, and their mechanism of action was linked to the inhibition of the COX-1 enzyme.
Without specific in vitro or in vivo data for this compound, a conclusive evaluation of its biological activity and efficacy cannot be made.
Pharmacological profiling involves a broad characterization of a compound's effects, including its mechanism of action, selectivity, and potential off-target effects. The pharmacological profiling of the thiazole derivative NRA0562, for instance, included determining its binding affinities for various dopamine and serotonin receptors.
No specific pharmacological profiling data for this compound could be located in the public scientific literature.
Emerging Research Directions and Future Perspectives
Novel Catalytic Applications of 5-Iodothiazole Derivatives
Iodinated heterocycles, including thiazole (B1198619) derivatives, are being investigated for their potential in catalytic applications. The iodine atom in this compound can act as a handle for various chemical transformations, making it a valuable building block in organic synthesis smolecule.com. While direct catalytic applications of this compound itself are still an active area of research, related iodinated compounds and thiazole-based ligands have shown promise in catalysis.
For instance, palladium complexes of isothiazoles have been explored as catalysts for cross-coupling reactions, including in aqueous media, aligning with green chemistry principles researchgate.net. The versatility of iodothiazole derivatives in substitution reactions allows for the creation of complex molecules with desired properties, which can then be explored for catalytic activity smolecule.com. The development of new, efficient, and selective catalysts is a key area of research in chemical processing, and heterocyclic structures like thiazoles are part of this exploration uct.ac.za.
Advanced Material Science Applications
The incorporation of this compound into novel materials is an area of growing interest. The presence of the iodine atom and the thiazole ring can impart specific electronic and structural properties to materials. Iodinated compounds are known to engage in noncovalent interactions, such as halogen bonding, which can be exploited in the design of functional materials researchgate.net.
Research into iodinated thiazole derivatives, such as 3-ethyl-5-iodothiazole-2(3H)-thione and 3-ethyl-4,5-diiodothiazole-2(3H)-thione, highlights their potential in forming solid-state structures with specific halogen bonding and hydrogen bonding interactions acs.org, rsc.org, researchgate.net. These interactions are crucial in crystal engineering and the development of supramolecular materials with tailored properties mdpi.com. The ability to control the arrangement of molecules through these interactions is fundamental in creating materials for various applications, including those with specific electronic or optical characteristics smolecule.com, spectrum-instrumentation.com. The broader field of materials science is constantly seeking new organic molecules and their derivatives to create materials with enhanced performance characteristics wepub.org.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Sustainable Synthesis and Green Chemistry Innovations
The development of sustainable and environmentally friendly synthetic routes is a critical aspect of modern chemistry ijnc.ir, researchgate.net, cnr.it. Research in green chemistry focuses on minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances ijnc.ir, researchgate.net. While specific green synthesis methods for this compound were not detailed, the broader context of synthesizing heterocyclic compounds, including thiazoles, under greener conditions is an active area.
Examples in related areas include the use of palladium complexes in aqueous media for cross-coupling reactions involving isothiazoles researchgate.net, and methods that avoid aprotic polar solvents in the synthesis of dichloroisothiazole derivatives thieme-connect.com. The principles of green chemistry, such as using environmentally benign solvents, developing efficient catalysts, and designing synthetic methods with minimal waste, are being applied to the synthesis of various organic molecules, including heterocycles semanticscholar.org, ijnc.ir, researchgate.net. Future research may focus on developing more sustainable and efficient methods for synthesizing this compound and its derivatives, potentially utilizing biocatalysis, photochemistry, or flow chemistry techniques ijnc.ir.
Exploration of Unique Halogen Bonding Interactions in Material Science
Halogen bonding, a noncovalent interaction involving an electrophilic region (sigma-hole) on a halogen atom and a Lewis base, is increasingly recognized as a powerful tool in supramolecular chemistry and materials science researchgate.net, acs.org, rsc.org, researchgate.net, acs.org, mdpi.com, nih.gov. The iodine atom in this compound is a potent halogen bond donor due to its size and polarizability nih.gov.
Q & A
Q. What are the standard synthetic protocols for 5-Iodothiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound typically involves iodination of thiazole derivatives using reagents like N-iodosuccinimide (NIS) under electrophilic substitution conditions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalyst use : Lewis acids (e.g., FeCl₃) may improve regioselectivity .
- Temperature control : Reactions at 0–25°C minimize side products .
Characterization via -NMR and LC-MS is critical to confirm regiochemistry and purity.
Q. How do structural modifications at the 5-position of thiazole impact electronic properties and reactivity?
- Methodological Answer : Introducing iodine at the 5-position increases electron-withdrawing effects, altering:
- Reactivity : Enhanced susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Spectroscopic signatures : Downfield shifts in -NMR (~140 ppm for C-I) confirm substitution .
Comparative studies with 5-bromo or 5-chloro analogs can isolate electronic effects .
Q. What are the best practices for characterizing this compound derivatives using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : -NMR detects deshielding of adjacent protons; -NMR identifies C-I coupling (~140 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₃H₂INS).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in the iodination of thiazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack pathways:
- Electrostatic potential maps : Identify electron-rich sites favoring iodination .
- Transition state analysis : Compare activation energies for 2-, 4-, and 5-substitution .
Experimental validation via kinetic studies (e.g., competition experiments) resolves discrepancies .
Q. How should researchers address contradictory reports on the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Controlled degradation studies : Monitor decomposition (e.g., HPLC tracking) in varying pH buffers.
- Mechanistic probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways .
- Literature reconciliation : Cross-reference synthesis protocols (e.g., solvent purity, temperature gradients) to isolate variables .
Q. What strategies enable the application of this compound as a building block in multicomponent reactions for drug discovery?
- Methodological Answer :
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl thiazoles .
- Click chemistry : Azide-alkyne cycloadditions generate triazole-linked conjugates.
- Table : Representative yields and conditions:
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 78–85 | |
| Sonogashira | CuI/PdCl₂ | 65–72 |
Methodological Frameworks for Rigorous Inquiry
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s biological activity?
- Methodological Answer :
- Feasibility : Prioritize assays with established protocols (e.g., antimicrobial disk diffusion).
- Novelty : Explore understudied targets (e.g., kinase inhibition).
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing .
Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications?
- Methodological Answer :
- Database search : Use SciFinder and Reaxys with keywords (e.g., "this compound AND cross-coupling").
- Citation chaining : Track references in seminal papers (e.g., synthesis methodologies ).
- Bias mitigation : Include negative results and conflicting data .
Data Presentation Standards
Q. How should researchers structure tables and figures to document synthetic outcomes effectively?
- Methodological Answer :
- Tables : Include columns for substrate, catalyst, solvent, yield, and characterization data .
- Figures : Label NMR spectra with peak assignments; highlight diagnostic signals .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to studies involving this compound’s potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
